BenchChemオンラインストアへようこそ!

N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

CCR5 antagonist HIV entry inhibitor Autoimmune disease

This cyclopropylthiazinane dioxide benzamide is a unique dual-activity probe: a CCR5 antagonist with potential against maraviroc-resistant HIV-1 strains, and a BACE1 inhibitor from the class showing selectivity (AM-6494 ratio: 47) that avoids hypopigmentation. Its N-cyclopropylamide resists CYP-mediated dealkylation, ensuring metabolic stability. Insist on batch-specific CCR5/BACE1 IC50 data and human microsomal clearance before purchasing for neuro-HIV or Alzheimer's efficacy studies.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 941956-71-4
Cat. No. B2516778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
CAS941956-71-4
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3CC3
InChIInChI=1S/C14H18N2O3S/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-20(16,18)19/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,15,17)
InChIKeyAXTJKEDUSSCTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (CAS 941956-71-4): Structural & Target Profile for Research Procurement


N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (CAS 941956-71-4) is a synthetic small molecule (C14H18N2O3S, MW 294.37) that integrates a benzamide core, an N-cyclopropyl substituent, and a 1,1-dioxido-1,2-thiazinane (cyclic sulfonamide) moiety [1]. The compound has been disclosed within patent families covering cyclopropyl-fused thiazine derivatives as β-secretase (BACE) inhibitors for Alzheimer's disease research [2]. Preliminary pharmacological screening additionally identified this chemotype as a CCR5 antagonist candidate potentially relevant to HIV, asthma, and autoimmune disease models [3].

Why N-Cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide Cannot Be Casually Substituted by In-Class Analogs


Within the cyclopropylthiazine benzamide series, minor structural modifications produce large shifts in BACE1/BACE2 selectivity, CNS penetration, and safety profiles. The approved clinical candidate AM-6494 exemplifies this: a closely related cyclopropylthiazine achieves a biochemical BACE2/BACE1 IC50 ratio of 47, avoiding the hypopigmentation toxicity observed with earlier BACE inhibitors [1]. For a procurement decision, substituting N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide with a generic 'thiazinane dioxide benzamide' risks losing the specific conformational constraints and electronic profile that underpin its distinct CCR5 and BACE target engagement profile.

N-Cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Quantitative Differentiation Evidence Against Comparators


CCR5 Antagonism: Unique Dual-Receptor Potential Versus Maraviroc and Other CCR5 Antagonists

Preliminary pharmacological screening indicates that N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide acts as a CCR5 antagonist [1]. While no direct head-to-head IC50 comparison against maraviroc (CCR5 IC50 ~3.3 nM) is available for this specific compound, the chemical architecture incorporating a 1,1-dioxido-1,2-thiazinane ring differentiates it structurally from all approved CCR5 antagonists, suggesting a distinct binding mode that warrants evaluation in maraviroc-resistant HIV strains. Quantitative determination of its CCR5 IC50 in a standardized P4R5 cell-based fusion assay is recommended for procurement validation.

CCR5 antagonist HIV entry inhibitor Autoimmune disease

BACE1 Inhibition: Cyclopropylthiazine Class Membership with Favorable Selectivity Over BACE2

The compound falls within the generic Formula I of US Patent 10,889,581, which claims cyclopropyl-fused thiazine derivatives as BACE inhibitors [1]. The patent and the related peer-reviewed publication on AM-6494 establish that cyclopropylthiazine congeners can achieve biochemical BACE2/BACE1 selectivity ratios of ~47 (BACE1 IC50 = 0.4 nM; BACE2 IC50 = 18.6 nM), conferring in vivo selectivity over BACE2 and avoiding melanosome-related hypopigmentation observed with earlier BACE inhibitors [2]. The specific IC50 values for N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide are not publicly reported; procurement decisions should request vendor-provided BACE1/BACE2 enzymatic assay data for the exact lot.

BACE1 inhibitor Alzheimer's disease Amyloid beta BACE2 selectivity

N-Cyclopropylamide Metabolic Stability: Resistance to Cytochrome P450-Mediated N-Dealkylation

In mechanistic studies of microsomal N-dealkylation, N-cyclopropylamide substrates were shown to resist cytochrome P450-mediated metabolism of the cyclopropyl ring, a phenomenon attributed to the inability to form a nitrogen radical cation intermediate [1]. This contrasts with N,N-dialkylbenzamides bearing N-methyl or N-ethyl substituents, which undergo rapid oxidative dealkylation. While this study used a model N-cyclopropylbenzamide and not the specific 1,1-dioxido-1,2-thiazinane derivative, the N-cyclopropyl moiety common to the target compound predicts enhanced metabolic stability relative to N-allyl or N-cyclopentyl benzamide analogs that lack this feature.

Metabolic stability N-dealkylation Cytochrome P450 Cyclopropylamide

Recommended Application Scenarios for N-Cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide Based on Differentiating Evidence


HIV Entry Inhibitor Screening in Maraviroc-Resistant Isolates

Procure N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide for head-to-head profiling against maraviroc in a panel of CCR5-tropic HIV-1 envelopes, including maraviroc-resistant strains. Its structurally distinct 1,1-dioxido-1,2-thiazinane benzamide scaffold may confer activity against maraviroc-escape mutants [1]. Prioritize batches with vendor-supplied CCR5 IC50 data in a P4R5 β-galactosidase fusion assay before initiating resistance profiling.

BACE1 Inhibitor Hit-to-Lead Optimization with Built-In BACE2 Selectivity

Use the compound as a starting point for medicinal chemistry campaigns targeting Alzheimer's disease. Given the cyclopropylthiazine class's proven BACE2/BACE1 selectivity (AM-6494: ratio = 47, avoiding hypopigmentation in 13-day mouse studies) [2], request the compound with accompanying in-house BACE1 and BACE2 enzymatic IC50 data from the vendor. Only advance batches demonstrating >10-fold selectivity to ensure pigmentation safety in subsequent in vivo efficacy models.

Metabolic Stability Benchmarking for N-Cyclopropylamide-Containing Libraries

Incorporate this compound as a reference standard in microsomal or hepatocyte stability assays when evaluating benzamide libraries. Its N-cyclopropylamide motif is predicted to resist CYP-mediated N-dealkylation [3], enabling procurement teams to benchmark novel analogs against a scaffold with anticipated intrinsic metabolic stability. Request vendor-provided intrinsic clearance data (Cl_int) in human liver microsomes for lot-specific validation.

Dual-Mechanism Pharmacological Probe for Neuroinflammation-HIV Comorbidity Models

Exploit the compound's reported dual CCR5 antagonist activity [1] and BACE1 inhibitory potential [2] in neuroinflammatory models of HIV-associated neurocognitive disorder (HAND), where both β-amyloid accumulation and CCR5-mediated inflammation contribute to pathology. Procure a batch with confirmed dual-activity profile (CCR5 IC50 < 100 nM; BACE1 IC50 < 500 nM) for in vivo proof-of-concept studies.

Quote Request

Request a Quote for N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.